Arylquin 1 - 1630743-73-5

Arylquin 1

Catalog Number: EVT-260132
CAS Number: 1630743-73-5
Molecular Formula: C17H16FN3
Molecular Weight: 281.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arylquin 1 is a prostate apoptosis response-4 (Par-4) secretagogue. It binds to vimentin to displace Par-4 for secretion. Arylquin 1 induces Par-4 secretion from mouse embryonic fibroblasts (MEFs) and prostate cancer cells in vitro, effects that can be blocked by the inhibitor of vesicular transport brefeldin A. Arylquin 1 induces paracrine apoptosis of H1299, HOP92, and H460 cancer cells when co-cultured with Par-4+/+, but not Par-4-/-, MEFs.
Arylquin-1 is a secretagogue of prostate apoptosis response-4 (Par-4). It acts by displacing Par-4 from vimentin for secretion and triggering the efficient paracrine apoptosis of diverse cancer cells.
Source and Classification

Arylquin 1 was first characterized in studies focusing on its interaction with vimentin, a key cytoskeletal protein implicated in cell migration and invasion processes in cancer. Its classification as a Par-4 secretagogue highlights its role in promoting the secretion of Par-4, which subsequently binds to cell surface receptors, triggering apoptotic pathways in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Arylquin 1 typically involves multi-step organic reactions that focus on constructing the arylquinoline framework. The synthetic route includes:

  1. Formation of the Arylquinoline Core: This is often achieved through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  2. Functionalization: Subsequent steps may involve introducing various functional groups that enhance the compound's biological activity or solubility.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Arylquin 1 in high purity.

Specific methods may vary, but the synthesis generally adheres to established protocols for arylquinoline derivatives .

Molecular Structure Analysis

Structure and Data

Arylquin 1 possesses a distinct molecular structure characterized by its aryl and quinoline components. The molecular formula is C16_{16}H13_{13}N2_{2}O, with a molecular weight of approximately 251.29 g/mol. The structural representation includes:

  • Aryl Group: Contributes to the compound's hydrophobic properties and biological activity.
  • Quinoline Ring: Provides a planar structure conducive to interactions with biomolecules.

The three-dimensional conformation allows for effective binding to vimentin, facilitating the secretion of Par-4 .

Chemical Reactions Analysis

Reactions and Technical Details

Arylquin 1 undergoes several significant chemical reactions that contribute to its biological effects:

  1. Binding to Vimentin: Arylquin 1 displaces Par-4 from vimentin, leading to increased Par-4 secretion.
  2. Induction of Reactive Oxygen Species: Treatment with Arylquin 1 results in elevated levels of reactive oxygen species, which play a critical role in mediating cellular stress responses.
  3. Cell Death Mechanisms: The compound induces lysosomal membrane permeabilization, leading to non-apoptotic cell death pathways alongside traditional apoptotic mechanisms .
Mechanism of Action

Process and Data

The mechanism of action for Arylquin 1 involves several key steps:

  • Targeting Vimentin: Upon administration, Arylquin 1 binds to vimentin within cancer cells.
  • Secretion of Par-4: This binding triggers the release of Par-4 into the extracellular space.
  • Activation of Apoptosis: Secreted Par-4 interacts with its receptor on cancer cells, initiating apoptotic signaling pathways that lead to cell death.

Research indicates that Arylquin 1 can also activate various mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, further enhancing its pro-apoptotic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Arylquin 1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often reported around 150–155 °C, indicating its solid-state characteristics at room temperature.

These properties are crucial for determining its formulation and delivery in therapeutic applications .

Applications

Scientific Uses

Arylquin 1 has been explored for various scientific applications, particularly in oncology:

  • Cancer Treatment: Its ability to induce apoptosis makes it a candidate for therapeutic strategies against multiple cancer types, including glioblastoma and colorectal cancer.
  • Research Tool: Arylquin 1 serves as a valuable tool for studying apoptosis mechanisms and the role of Par-4 in tumor biology.
  • Combination Therapies: Studies suggest that Arylquin 1 may enhance the efficacy of existing treatments when used in combination with radiation therapy or other chemotherapeutic agents .
Introduction to Arylquin 1: Molecular Identity and Therapeutic Relevance

Chemical Characterization of Arylquin 1: Structure-Activity Relationships

Arylquin 1 (3-[(2-fluorophenyl)(6-dimethylaminoquinolin-3-yl)amine) is a synthetic 3-arylquinoline derivative featuring a planar tricyclic core. Its structure comprises:

  • Quinoline scaffold: A nitrogen-containing heterocycle enabling interactions with biological targets via π-π stacking and hydrogen bonding.
  • Aryl substituent: A 2-fluorophenyl group at the C-3 position, critical for binding affinity.
  • Amino modification: A dimethylamino group at C-7 enhancing solubility and electronic distribution [4] [6].

Structure-activity relationship (SAR) studies reveal strict geometric and electronic requirements:

  • Ortho-halogen specificity: Fluorine or chlorine at the ortho-position of the aryl ring increases binding energy to vimentin by 30–50% compared to meta- or para-substituted analogs. Dehalogenation abolishes activity [6].
  • Amino group positioning: C-2 or C-7 amino groups are essential; relocation to C-6 reduces Par-4 secretion by >80% [6].
  • Hydrophobic interactions: The stilbene-like arrangement (aryl-quinoline spacing) stabilizes binding within vimentin’s hydrophobic pocket [4].

Table 1: SAR Analysis of Arylquin Derivatives

Modification SiteSubstituentPar-4 SecretionVimentin Binding Energy (kcal/mol)
C-3 Aryl (ortho)F++++-9.2
C-3 Aryl (ortho)Cl+++-8.7
C-3 Aryl (meta)F+-5.1
C-7N(CH₃)₂++++
C-7H+

Molecular dynamics simulations confirm Arylquin 1 binds tetrameric vimentin at residues 99–411, displacing Par-4 through competitive hydrophobic interactions [4] [6].

Historical Development: Discovery and Preclinical Validation

Arylquin 1 emerged from targeted screening of 3-arylquinoline libraries inspired by Nutlin-3a, an MDM2 inhibitor sharing 1,2-diphenylethane-like pharmacophores. Initial screening identified fluorinated 3-arylquinolines as potent Par-4 secretagogues without MDM2 inhibition [4] [7].

Key Milestones:

  • Target Identification: Biotinylated pull-down assays with Arylquin 9 (a biotin-tagged analog) identified vimentin as the primary binding partner. Co-immunoprecipitation confirmed Par-4-vimentin dissociation upon Arylquin 1 treatment [4].
  • In Vitro Validation:
  • Dose-dependent Par-4 secretion in mouse embryonic fibroblasts (MEFs) at 500 nM, without cytotoxicity.
  • Paracrine apoptosis in co-cultures: Cancer cells (e.g., PC-3) underwent apoptosis when exposed to Arylquin 1-treated normal cells (p < 0.001) [4].
  • In Vivo Efficacy:
  • Intraperitoneal Arylquin 1 (5 µM/kg) increased circulating Par-4 in mice by 5-fold.
  • Serum from treated mice induced cancer cell apoptosis ex vivo, reversible by Par-4 antibodies [4].
  • Glioblastoma Models: Intracranial GBM8401 tumors in mice showed reduced growth (40–60%) with Arylquin 1 (5 µM/kg) plus radiotherapy (2 Gy), attributed to enhanced radiosensitivity [2].

Table 2: Preclinical Validation Timeline

YearModelKey FindingReference
2014MEFs/Co-culturesVimentin binding; Par-4 secretion [4]
2019Renal carcinoma (Caki)Lysosomal membrane permeabilization [5]
2024Glioblastoma (GBM8401)Tumor growth inhibition + radiotherapy synergy [2]

Arylquin 1 in Oncology: Rationale for Targeting Apoptosis-Resistant Cancers

Arylquin 1 addresses a critical niche in oncology: therapy-resistant cancers with defects in classical apoptosis pathways (e.g., p53 mutations, Bcl-2 overexpression) [9]. Its mechanism operates through two parallel pathways:

Par-4-Dependent Extrinsic Apoptosis

  • Selective receptor binding: Secreted Par-4 binds GRP78, a stress-inducible receptor overexpressed on cancer cells (e.g., glioblastoma, prostate carcinoma). Normal cells resist Par-4 due to minimal surface GRP78 [3] [4].
  • Downstream signaling: GRP78 binding inhibits pro-survival NF-κB and Akt pathways while activating FADD/caspase-8 cascades [3] [7].

Par-4-Independent Lysosomal Death

  • Lysosomal membrane permeabilization (LMP): Arylquin 1 (2 µM) induces cathepsin release in Caki renal carcinoma cells, triggering non-apoptotic death.
  • Resistance to inhibitors: Cell death persists despite caspase (z-VAD-fmk) or Par-4 siRNA blockade [5].
  • HSP70 blockade: Overexpression of HSP70 inhibits LMP, confirming lysosomal targeting [5] [8].

Therapeutic Advantages:

  • Metastasis inhibition: By binding vimentin—a mesenchymal marker promoting metastasis—Arylquin 1 may impede cancer cell motility. In vitro, 0.5 µM reduced GBM8401 cell migration by 70% [2] [4].
  • Combination potential: Synergizes with radiotherapy by enhancing DNA damage retention in glioblastoma [2].
  • Tumor-specific toxicity: Effective against p53-null lung cancers resistant to conventional chemotherapy [4] [9].

Properties

CAS Number

1630743-73-5

Product Name

Arylquin 1

IUPAC Name

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine

Molecular Formula

C17H16FN3

Molecular Weight

281.33

InChI

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)

InChI Key

RHAQINSYYSNKKI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N

Solubility

Soluble in DMSO

Synonyms

Arylquin-1; Arylquin 1; Arylquin1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.